molecular formula C22H20ClN3O3S B2695949 N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900004-02-6

N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2695949
CAS RN: 900004-02-6
M. Wt: 441.93
InChI Key: FKQYPMUTEYPKOZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds shows that the molecular structure and crystal packing of such compounds are of significant interest. For example, Subasri et al. (2016, 2017) investigated the crystal structures of similar sulfanyl acetamides, highlighting the importance of the folded conformation around the methylene C atom of the thioacetamide bridge and the intramolecular N—H⋯N hydrogen bond stabilizing the folded conformation. These studies contribute to understanding the molecular geometry, intermolecular interactions, and crystal packing in such compounds, which is essential for designing drugs with desired physical and chemical properties (Subasri et al., 2016); (Subasri et al., 2017).

Antifolate Activity

Compounds with a similar backbone structure have been explored for their potential as dual inhibitors of key enzymes in folate metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2007, 2008) synthesized compounds as potential dual inhibitors for TS and DHFR, which are critical targets in cancer chemotherapy. The synthesis and evaluation of these compounds provide insights into the development of new therapeutics based on the modification of the pyrimidine scaffold to enhance inhibitory activity against these enzymes (Gangjee et al., 2007); (Gangjee et al., 2008).

Synthesis and Chemical Modification

The synthesis and chemical modification of compounds with this molecular structure have been a subject of interest for developing new chemical entities with potential biological activities. For instance, Savchenko et al. (2020) explored the intramolecular cyclization of related acetamides, leading to novel compounds with potential pharmacological applications. These synthetic pathways and modifications are crucial for the discovery of new drugs with improved efficacy and reduced toxicity (Savchenko et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-2-11-26-21(28)20-19(15-8-4-6-10-17(15)29-20)25-22(26)30-13-18(27)24-12-14-7-3-5-9-16(14)23/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQYPMUTEYPKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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